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Compound of Interest

Dimethyl 3-bromo-2-
Compound Name: ]
oxopentanedioate

Cat. No.: B180679

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Dimethyl 3-bromo-2-oxopentanedioate, a key intermediate in various organic syntheses. The
following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, offering a valuable resource for compound characterization and
guality control in research and development settings.

Spectroscopic Data Summary

The quantitative spectroscopic data for Dimethyl 3-bromo-2-oxopentanedioate are
summarized in the tables below for easy reference and comparison.

Table 1: *H NMR Spectroscopic Data
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Chemical Shift (8)

Coupling Constant

opm Multiplicity (3) Hz Assignment
5.40 dd 9.3,5.9 CHBr

3.95 S OCHs

3.71 S OCHs

3.34 dd 17.3,5.9 CH:z

3.06 dd 17.3,9.3 CH2

Solvent: CDCIs, Instrument: 400 MHz NMR Spectrometer

ble 2: licted Infrared (IR) § :

Wavenumber (cm~?) Intensity Assignment

~2950 Medium C-H stretch (alkane)
~1755 Strong C=0 stretch (a-keto ester)
~1735 Strong C=0 stretch (ester)
~1250 Strong C-O stretch (ester)

~650 Medium C-Br stretch

Prediction based on characteristic frequencies of a-keto esters and related compounds.

Table 3: Predicted Mass Spectrometry (MS) Data
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miz Relative Intensity Assighment

[M]* (Molecular ion with Br
253/255 Moderate

isotopes)
194/196 High [M - COOCH3s]*
173 Moderate [M - Br]*
114 High [M - Br - COOCHs]*
59 Very High [COOCHs]*

Prediction based on common fragmentation patterns of a-keto esters.

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of Dimethyl 3-bromo-2-oxopentanedioate (approximately 10-20 mg) was dissolved
in deuterated chloroform (CDCIs, 0.7 mL) in a 5 mm NMR tube. The *H NMR spectrum was
recorded on a Varian 400 MHz spectrometer. The chemical shifts are reported in parts per
million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy (Predicted)

The predicted IR spectrum is based on the analysis of a thin film of the compound on a salt
plate (NaCl). The spectrum would be recorded using a Fourier Transform Infrared (FTIR)
spectrometer, with data collected over a range of 4000-600 cm~1,

Mass Spectrometry (MS) (Predicted)

The predicted mass spectrum would be obtained using an electron ionization (EI) mass
spectrometer. The sample would be introduced via a direct insertion probe or following gas
chromatographic separation. The ionization energy would be set to 70 eV.

Visualizing the Experimental Workflow
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The following diagram illustrates the general workflow for the spectroscopic analysis of
Dimethyl 3-bromo-2-oxopentanedioate.

Compound Synthesis
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Click to download full resolution via product page

Caption: Experimental workflow for the synthesis and spectroscopic characterization.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 5/5 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b180679?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

